2-Fluoropentane physical and chemical properties
2-Fluoropentane physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoropentane is an organofluorine compound with the chemical formula C₅H₁₁F. As a fluorinated aliphatic hydrocarbon, it serves as a valuable building block in organic synthesis and holds potential for applications in medicinal chemistry and materials science. The introduction of a fluorine atom into the pentane backbone significantly alters its physical and chemical properties compared to its non-fluorinated analog, pentane. This guide provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of 2-fluoropentane, along with available information on its synthesis, analysis, and safety.
Physical Properties
The physical characteristics of 2-fluoropentane are summarized in the table below. It is important to note that while some experimental data is available, certain properties are based on predicted values.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁F | [1][2][3][4] |
| Molecular Weight | 90.14 g/mol | [1][2] |
| IUPAC Name | 2-Fluoropentane | [1] |
| CAS Number | 590-87-4 | [1][3][4] |
| Boiling Point | 50 °C | |
| Density | 0.8 ± 0.1 g/cm³ (Predicted) | [3] |
| Melting Point | Not experimentally reported | |
| Solubility | Insoluble in water; Soluble in organic solvents. | |
| Appearance | Liquid (at standard conditions) | |
| Refractive Index | n20/D 1.36 (lit.) (for 1-Fluoropentane) |
Spectroscopic Data
Detailed experimental spectroscopic data for 2-fluoropentane is not widely available in the public domain. However, based on the principles of NMR and IR spectroscopy and data for analogous compounds, the following characteristics can be anticipated.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-fluoropentane is expected to be complex due to the influence of the fluorine atom, which causes splitting of adjacent proton signals (H-F coupling). A study on 1-alkyl halides provides a basis for predicting the chemical shifts.[5] The proton on the carbon bearing the fluorine atom (C2) would appear as a doublet of multiplets significantly downfield.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the pentane chain. The carbon atom directly bonded to the fluorine (C2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will be shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum of 2-fluoropentane is expected to show characteristic C-H stretching vibrations for the alkyl chain around 2850-2960 cm⁻¹. The most prominent feature will be a strong C-F stretching absorption, typically observed in the region of 1000-1400 cm⁻¹.
Chemical Properties and Reactivity
2-Fluoropentane exhibits reactivity typical of a secondary alkyl halide, influenced by the high electronegativity of the fluorine atom.
Substitution Reactions
The fluorine atom can be displaced by a nucleophile. A common example is the reaction with sodium iodide in acetone to yield 2-iodopentane.[6]
Elimination Reactions
In the presence of a strong, non-nucleophilic base, 2-fluoropentane can undergo elimination to form a mixture of alkenes, primarily pent-1-ene and pent-2-ene. The regioselectivity of this reaction is influenced by the base used. Due to the poor leaving group ability of fluoride, E2 reactions with 2-fluoropentane often favor the Hofmann product (the less substituted alkene).[7]
Experimental Protocols
Synthesis
Common methods for the synthesis of alkyl fluorides that could be adapted for 2-fluoropentane include:
-
From 2-Pentanol: Nucleophilic substitution of the hydroxyl group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Olah's reagent (pyridine-HF).
-
From 2-Chloropentane or 2-Bromopentane: Halogen exchange (Halex) reaction using a source of fluoride ions, such as potassium fluoride, often in the presence of a phase-transfer catalyst.
-
From 2-Pentene: Hydrofluorination using hydrogen fluoride. This method may lead to a mixture of products.
A generalized workflow for a potential synthesis from 2-pentanol is depicted below.
Purification
Purification of 2-fluoropentane would likely be achieved by fractional distillation to remove any remaining starting materials, solvents, and byproducts.
Analysis
Standard analytical techniques for the characterization and purity assessment of 2-fluoropentane would include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and identify any impurities.
-
Infrared (IR) Spectroscopy: To identify the presence of the C-F bond and the absence of functional groups from starting materials (e.g., O-H from an alcohol precursor).
Safety and Toxicology
The Safety Data Sheet (SDS) for 2-fluoropentane indicates that it is a flammable liquid and vapor.[8] It may cause skin and eye irritation.[8] Specific toxicological data for 2-fluoropentane is limited. For related compounds, a study on 1-fluoropentane and 1-fluorohexane indicated potential hepatotoxicity in rats. However, direct toxicological studies on 2-fluoropentane are not available in the searched literature. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area, are recommended when handling this compound.
Conclusion
2-Fluoropentane is a fluorinated alkane with distinct physical and chemical properties conferred by the presence of the fluorine atom. While fundamental data such as its molecular formula and weight are well-established, there is a notable lack of comprehensive, experimentally verified data in the public domain for properties like melting point, density, and detailed spectroscopic analyses. Similarly, specific, validated experimental protocols for its synthesis, purification, and analysis are not readily found in the literature. This guide consolidates the currently available information and highlights the areas where further research is needed to fully characterize this compound for its potential applications in research and development.
References
- 1. 2-Fluoropentane | C5H11F | CID 13299938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (s)-2-Fluoropentane | C5H11F | CID 95757011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy 2-Fluoropentane (EVT-3528658) | 590-87-4 [evitachem.com]
- 7. If 2-fluoropentane could undergo an E1 reaction, would you expect... | Study Prep in Pearson+ [pearson.com]
- 8. synquestlabs.com [synquestlabs.com]
